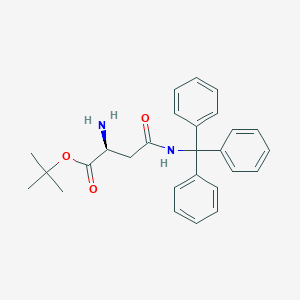

H-Asn(Trt)-OtBu

Description

Data Tables

Table 1: Key Properties of H-Asn(Trt)-OtBu

| Property | Value | Source |

| Chemical Name | H-Asn(Trt)-OtBu | cymitquimica.com |

| CAS Number | 1998700-98-3 | cymitquimica.comambeed.com |

| Molecular Formula | C₂₇H₂₈N₂O₃ | ambeed.com |

| Molecular Weight | 430.55 g/mol | cymitquimica.com |

| Purity | Typically ≥ 97.0% | cymitquimica.comchemicalbook.com |

| Storage Conditions | Generally recommended to be cool and dry | cymitquimica.comchemicalbook.com |

Note: The molecular formula C₂₇H₂₈N₂O₃ is derived from the common structure of Trt-protected Asparagine with a tert-butyl ester. Source ambeed.com lists this formula, while cymitquimica.com provides a precise molecular weight. The "H-" prefix in H-Asn(Trt)-OtBu indicates the availability of the N-terminus for coupling, often as a salt.

Table 2: Protecting Group Strategy for Asparagine and C-terminus in Fmoc-SPPS

| Feature | Asparagine Side Chain Protection | C-terminal Carboxyl Protection |

| Common Protecting Group | Trityl (Trt) | tert-Butyl (OtBu) |

| Rationale for Use | Prevents nitrile formation; minimizes aspartimide formation; improves solubility peptide.comcem.comgoogle.com. | Prevents self-condensation; allows controlled coupling powdersystems.compeptide.combachem.com. |

| Stability during Fmoc Deprotection | Stable (Fmoc removed by base, Trt by acid) peptide.compeptide.com. | Stable (Fmoc removed by base, OtBu by acid) peptide.combachem.com. |

| Cleavage Conditions | Acidic (e.g., TFA) peptide.comgoogle.comiris-biotech.de. | Acidic (e.g., TFA) powdersystems.compeptide.comiris-biotech.de. |

| Orthogonality | Orthogonal to Fmoc peptide.comresearchgate.netpeptide.com. | Orthogonal to Fmoc peptide.combachem.com. |

| Typical Use | Fmoc-Asn(Trt)-OH/OtBu | H-AA-OtBu |

Note: While H-Asn(Trt)-OtBu is the specific compound, the literature frequently discusses the related Fmoc-protected derivatives, such as Fmoc-Asn(Trt)-OtBu, in the context of synthesis. The "H-" prefix signifies that the alpha-amino group is deprotected and ready for peptide bond formation.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-4-oxo-4-(tritylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O3/c1-26(2,3)32-25(31)23(28)19-24(30)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,28H2,1-3H3,(H,29,30)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBJPGWJMCFUFR-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application in Peptide Synthesis Strategies

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the direct precursor to the H-Asn(Trt)- moiety, Nα-Fmoc-Asn(Trt)-OH, is employed as the primary building block. The incorporation of this derivative is crucial for overcoming challenges associated with the asparagine residue, such as poor solubility and side reactions. peptide.comadvancedchemtech.com

The synthesis of peptides on a solid support proceeds in a cycle of deprotection and coupling steps. chempep.com The Nα-Fmoc-Asn(Trt)-OH derivative is introduced during the coupling step of the stepwise elongation cycle. The process involves:

Deprotection: The N-terminal Fmoc group of the resin-bound growing peptide chain is removed, typically with a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF), exposing a free amino group. libretexts.org

Activation and Coupling: The carboxylic acid of Fmoc-Asn(Trt)-OH is activated using a coupling reagent (e.g., HBTU, HATU) to facilitate the formation of a peptide bond with the newly exposed N-terminus of the resin-bound peptide. chempep.compeptide2.com

Resulting Structure: Upon successful coupling, the Asn(Trt) residue is incorporated into the peptide chain. The subsequent deprotection step removes the Fmoc group, generating the N-terminal H-Asn(Trt)- moiety on the resin, ready for the next coupling cycle.

The use of the trityl group on the asparagine side chain offers significant advantages. It prevents the dehydration of the amide side chain to a nitrile, a potential side reaction during the activation step, especially when using carbodiimide (B86325) reagents. peptide.compeptide.com Furthermore, Fmoc-Asn(Trt)-OH exhibits greatly improved solubility in standard SPPS solvents like DMF compared to its unprotected counterpart, Fmoc-Asn-OH, which facilitates handling and improves coupling efficiency. peptide.comadvancedchemtech.com

The protecting groups in H-Asn(Trt)-OtBu are fully compatible with the most common orthogonal synthesis scheme, the Fmoc/tBu strategy. iris-biotech.de This strategy relies on the differential stability of protecting groups to specific reagents, allowing for selective removal at different stages of the synthesis.

Nα-Fmoc Group: This group is base-labile and is selectively removed at each step of chain elongation using a mild base, typically 20% piperidine in DMF. libretexts.orgluxembourg-bio.com

Side-Chain Trt Group: The trityl group is acid-labile. creative-peptides.com It remains stable during the repetitive base treatments for Fmoc removal but is cleaved during the final step of peptide release from the resin and global deprotection, which is typically carried out using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). peptide.comiris-biotech.de

C-terminal OtBu Group: The tert-butyl ester is also acid-labile and is cleaved under the same strong acid conditions (e.g., 95% TFA) used to remove the Trt group and other tBu-based side-chain protecting groups and to cleave the peptide from most standard resins like Wang or Rink Amide resin. iris-biotech.decreative-peptides.comuci.edu

This orthogonal compatibility ensures that the side-chain and C-terminal protections remain intact throughout the entire chain assembly process and are efficiently removed in a single final step.

| Protecting Group | Attached To | Cleavage Reagent | Stability Conditions |

| Fmoc | α-Amino Group | 20% Piperidine in DMF | Stable to acids |

| Trt (Trityl) | Asn Side-Chain Amide | Trifluoroacetic Acid (TFA) | Stable to weak bases (e.g., Piperidine) |

| OtBu (tert-Butyl) | C-Terminal Carboxyl | Trifluoroacetic Acid (TFA) | Stable to weak bases (e.g., Piperidine) |

Automated Flow-Based Peptide Synthesis (AFPS) is an advanced form of SPPS that significantly accelerates the synthesis process, with cycle times as short as 40 seconds per amino acid. nih.govamidetech.com This high-speed methodology relies on the rapid and efficient delivery of reagents and highly efficient coupling chemistry. amazonaws.comresearchgate.net The use of building blocks like Fmoc-Asn(Trt)-OH is well-suited for AFPS for several reasons:

High Solubility: The excellent solubility of Fmoc-Asn(Trt)-OH ensures that it remains dissolved at high concentrations without precipitation, which is critical for preventing the clogging of fluidic lines and reactors in automated synthesizers. advancedchemtech.com

Favorable Kinetics: The derivative's clean activation and coupling kinetics contribute to the high efficiency required in the very short reaction times characteristic of flow chemistry.

Minimized Side Reactions: By preventing side-chain dehydration, the Trt group ensures a higher fidelity of the final peptide product, which is crucial in a rapid, automated process where real-time monitoring and purification between steps are not feasible. peptide.compeptide.com

The reliability and robust performance of Trt-protected asparagine make it a preferred choice for incorporation into the demanding protocols of AFPS, enabling the high-fidelity synthesis of long and complex peptides. amidetech.com

Role in Solution-Phase Peptide Synthesis (LPPS)

In contrast to SPPS, all reactants in Liquid-Phase Peptide Synthesis (LPPS), or solution-phase synthesis, are dissolved in a solvent. While less common for long peptides, LPPS is highly effective for the large-scale synthesis of short peptides or peptide fragments. chempep.comnih.gov

In this context, H-Asn(Trt)-OtBu serves as an ideal starting material or intermediate. The OtBu group protects the C-terminal carboxyl group from participating in undesired reactions, while the Trt group protects the side chain. peptide.comcreative-peptides.com The free α-amino group is available for coupling with an N-terminally protected amino acid or peptide fragment. After the coupling reaction, the resulting dipeptide or larger fragment would require purification from the reaction mixture, typically by chromatography or crystallization. The orthogonality of the protecting groups remains advantageous, allowing for selective deprotection of either the N-terminus or C-terminus for further chain elongation. nih.gov

Segment Condensation Approaches Utilizing H-Asn(Trt)-OtBu Fragments

For the synthesis of very long peptides and small proteins, a convergent strategy known as segment condensation is often employed. chempep.comnih.gov This approach involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution.

Fragments containing the -Asn(Trt)-OtBu C-terminus can be synthesized via SPPS, typically on a hyper-acid-labile resin such as 2-chlorotrityl chloride (2-ClTrt) resin. peptide.compepsynthllp.com Cleavage from this type of resin can be achieved under very mild acidic conditions (e.g., 1% TFA in DCM) that leave acid-labile side-chain protecting groups like OtBu, Trt, and Boc intact. peptide.comsigmaaldrich.com

This process yields a fully protected peptide fragment with a free C-terminal carboxylic acid. This fragment can then be esterified with tert-butanol (B103910) to yield a fragment ending in -Asn(Trt)-OtBu. This protected fragment serves as a key intermediate for segment condensation, where it can be coupled with another peptide fragment that has a free N-terminus. The OtBu group ensures that the C-terminus of its fragment does not react during the coupling of another fragment's C-terminus to its N-terminus.

Orthogonal Protecting Group Schemes and H-Asn(Trt)-OtBu Integration

Orthogonality in protecting group strategy is the ability to remove one type of protecting group in the presence of others. jocpr.com The combination of protecting groups associated with H-Asn(Trt)-OtBu (Trt and OtBu) integrates seamlessly into multi-level orthogonal schemes, particularly when combined with an N-terminal protecting group like Fmoc or Boc.

The Trt group offers an additional layer of orthogonality. While both Trt and tBu-based groups are acid-labile, the Trt group can be cleaved under significantly milder acidic conditions (e.g., 1-5% TFA in DCM) than tBu or OtBu groups, which require strong acid (e.g., >90% TFA). peptide.comsigmaaldrich.com This differential lability allows for the selective deprotection of the asparagine side chain while the C-terminal ester and other tBu-protected side chains remain intact. This feature is valuable for on-resin or in-solution side-chain modifications, such as cyclization or labeling. peptide.com

| Protecting Group | Class | Typical Cleavage Conditions | Orthogonal To |

| Fmoc | Base-Labile | 20% Piperidine/DMF | Trt, OtBu, Boc |

| Boc | Acid-Labile | ~95% TFA | Fmoc |

| OtBu | Acid-Labile | ~95% TFA | Fmoc |

| Trt | Highly Acid-Labile | 1-5% TFA in DCM; ~95% TFA | Fmoc |

This table illustrates the compatibility and tiered removal possibilities. For instance, in a peptide containing Fmoc-protected amines, Trt-protected asparagine, and OtBu-protected aspartic acid, one could selectively:

Remove the Fmoc group with piperidine to elongate the peptide chain.

Remove the Trt group with dilute TFA for side-chain modification, leaving OtBu groups intact.

Remove all remaining acid-labile groups (Trt, OtBu) simultaneously with concentrated TFA during final cleavage.

This strategic integration of H-Asn(Trt)-OtBu and its precursor derivatives is fundamental to the successful chemical synthesis of complex and modified peptides. peptide.com

Coupling Reagents and Activators Employed in Peptide Bond Formation

The formation of the peptide bond is a critical step in peptide synthesis, involving the activation of a carboxyl group of one amino acid to facilitate its reaction with the amino group of another. bachem.com When incorporating an asparagine residue like H-Asn(Trt)-OtBu, the choice of coupling reagent is crucial to ensure high efficiency and minimize side reactions. The primary classes of reagents used are carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com However, their use with asparagine can lead to a significant side reaction: the dehydration of the side-chain amide to a nitrile. peptide.com While the Trt group on the asparagine side chain in H-Asn(Trt)-OtBu mitigates this issue, it is not always completely eliminated. peptide.com To reduce the risk of racemization and improve reaction rates, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.compeptide2.com DIC is generally preferred in SPPS over DCC because its urea (B33335) byproduct is more soluble in common solvents like dimethylformamide (DMF), simplifying its removal. peptide.com

Aminium/Uronium Salts: This class of reagents has become highly popular in Fmoc-based SPPS due to their high efficiency and rapid reaction times. bachem.comnih.gov Key examples include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) : These are highly efficient reagents that form an HOBt active ester in situ. peptide.comluxembourg-bio.com Couplings are generally fast and show low levels of racemization. peptide.comrsc.org

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : HATU is similar to HBTU but is based on the more reactive HOAt. sigmaaldrich.com This makes it one of the most effective coupling reagents, particularly for sterically hindered amino acids or difficult sequences, as the presence of the pyridine (B92270) nitrogen in the HOAt moiety can assist the coupling reaction. bachem.comsigmaaldrich.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : A newer generation reagent that incorporates an Oxyma Pure leaving group. bachem.com It offers coupling efficiencies comparable or even superior to HATU and is considered safer as it avoids the potentially explosive HOBt or HOAt byproducts. bachem.comsigmaaldrich.com

These reagents require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid of the incoming Fmoc-amino acid. luxembourg-bio.comrsc.org

Phosphonium Salts: Phosphonium salt-based reagents are also highly effective and are known for their high reactivity.

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : This reagent activates the carboxyl group by forming an HOBt ester. It is widely used for both routine and difficult couplings. sigmaaldrich.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : The HOAt-based analogue of PyBOP, offering higher reactivity for challenging couplings. sigmaaldrich.com

An advantage of phosphonium reagents over their aminium counterparts is the reduced risk of guanidinylation, a side reaction where the coupling reagent can react directly with a free amine. sigmaaldrich.com

| Reagent Class | Examples | Mechanism/Activating Group | Key Characteristics | Typical Additive |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC | Direct dehydration | Cost-effective; risk of nitrile formation with unprotected Asn and racemization. peptide.com | HOBt, HOAt peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Forms active ester in situ | High efficiency, fast reactions; HATU and COMU are highly effective for difficult couplings. bachem.comsigmaaldrich.com | None required (additive is part of the reagent structure) |

| Phosphonium Salts | PyBOP, PyAOP | Forms active ester in situ | Very high reactivity; reduced risk of guanidinylation side reaction compared to aminium salts. sigmaaldrich.com | None required (additive is part of the reagent structure) |

Resin Selection for Solid-Phase Synthesis Involving Asparagine Derivatives

The choice of solid support, or resin, is a foundational decision in SPPS. chempep.com It dictates the conditions required for cleavage of the final peptide from the support and determines the C-terminal functionality (e.g., carboxylic acid or amide). chempep.com The selection is particularly important when dealing with amino acids that have bulky side-chain protecting groups, such as the Trt group in H-Asn(Trt)-OtBu. The most common resins in Fmoc-SPPS are based on a polystyrene matrix. chempep.comseplite.com

Wang Resin: This is one of the most common resins for synthesizing peptides with a C-terminal carboxylic acid. seplite.comfluorochem.co.uk The linker is a p-alkoxybenzyl alcohol, which is sensitive to strong acids. Cleavage is typically achieved using a high concentration of trifluoroacetic acid (TFA), often in a mixture with scavengers (e.g., 95% TFA). iris-biotech.de While widely used, the attachment of the first Fmoc-protected amino acid to Wang resin can sometimes be challenging, particularly for asparagine. researchgate.net

2-Chlorotrityl Chloride (2-CTC) Resin: The 2-CTC resin is highly acid-labile, making it an excellent choice for producing protected peptide fragments or for synthesizing peptides with acid-sensitive modifications. peptide.comseplite.com The first amino acid, such as Fmoc-Asn(Trt)-OH, can be attached without pre-activation, using a base like DIPEA, which minimizes racemization. du.ac.in Peptides can be cleaved from this resin under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane (B109758) or acetic acid-based cocktails), which keeps the acid-labile side-chain protecting groups like OtBu and Trt intact. peptide.com This makes 2-CTC resin ideal for preparing protected peptide fragments that can be used in subsequent segment condensation strategies. peptide.compepsynthllp.com

Rink Amide Resin: When the desired product is a peptide with a C-terminal amide, the Rink Amide resin is a standard choice. seplite.comfluorochem.co.uk The linker is designed to release a C-terminal amide upon cleavage with strong acid (e.g., 95% TFA). researchgate.net The synthesis of peptides terminating in asparagine can be achieved effectively using this type of resin. researchgate.netnih.gov

ChemMatrix® Resin: This is an advanced resin composed of polyethylene (B3416737) glycol (PEG) grafted onto a polystyrene core. researchgate.net This structure allows for excellent swelling in a wide range of solvents and can be crucial for the synthesis of "difficult" or long peptides, as it helps to solvate the growing peptide chain and prevent aggregation. nih.govresearchgate.net It is available with various linkers, including those found on Wang and Rink Amide resins.

| Resin Name | C-Terminal Functionality | Cleavage Conditions | Advantages for Asn(Trt) Derivatives |

|---|---|---|---|

| Wang Resin | Carboxylic Acid | Strong acid (e.g., 95% TFA) iris-biotech.de | Standard choice for C-terminal acids; widely available. fluorochem.co.uk |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Very mild acid (e.g., 1-2% TFA) peptide.com | Allows for synthesis of protected peptide fragments; minimizes racemization during loading. peptide.comdu.ac.in |

| Rink Amide Resin | Amide | Strong acid (e.g., 95% TFA) researchgate.net | Standard choice for synthesizing peptide amides. seplite.com |

| ChemMatrix® Resin | Variable (depends on linker) | Variable (depends on linker) | Excellent swelling properties; beneficial for long or difficult sequences to prevent aggregation. researchgate.net |

Protecting Group Chemistry of Trityl Trt and Tert Butyl Otbu in Peptide Synthesis

Trityl (Trt) as a Side Chain Protecting Group for Asparagine Amide

The trityl group is a bulky and acid-labile protecting group frequently employed in Fmoc-based solid-phase peptide synthesis (SPPS) to protect the side chain amide of asparagine (Asn) and glutamine (Gln). peptide.com Its use offers significant advantages, such as preventing the dehydration of the amide to a nitrile during carbodiimide-mediated activation steps and improving the solubility of the protected amino acid derivative. peptide.com

Stability and Reactivity Profile under Synthetic Conditions

The Trt group is characterized by its stability under the basic conditions required for the removal of the Nα-Fmoc group (typically piperidine (B6355638) in DMF) while being susceptible to cleavage by acids. creative-peptides.com This orthogonal stability is fundamental to the Fmoc/tBu strategy in peptide synthesis. biosynth.com The Trt group remains largely intact during the repetitive base treatments throughout peptide chain elongation. nih.gov Research has shown that less than 0.1% of the trityl group is removed from the carboxamide of asparagine during a standard 15-minute deprotection using 0.5% trifluoroacetic acid (TFA) in dichloromethane (B109758), conditions used for Nα-Bpoc removal, highlighting its stability to very mild acids. nih.gov

Table 1: Stability Profile of Asparagine Side Chain Trityl (Trt) Group

| Condition | Reagent(s) | Stability |

|---|---|---|

| Nα-Fmoc Deprotection | Piperidine in DMF | Stable |

| Peptide Coupling | Carbodiimide (B86325) reagents (e.g., DIC, HBTU) | Stable; Prevents nitrile formation |

| Mild Acid (Nα-Bpoc Deprotection) | 0.5% TFA in CH₂Cl₂ | Largely Stable (<0.1% cleavage) nih.gov |

| Strong Acid (Final Cleavage) | 90-95% TFA | Labile (Cleaved) iris-biotech.deiris-biotech.de |

Acidolytic Deprotection Mechanisms and Conditions

The removal of the Trt group is achieved under acidic conditions, typically during the final cleavage of the peptide from the resin support. iris-biotech.deiris-biotech.de The deprotection proceeds via an SN1 mechanism. total-synthesis.com The process begins with the protonation of the amide nitrogen, followed by the cleavage of the nitrogen-carbon bond to release the highly stable triphenylmethyl (trityl) carbocation. total-synthesis.com This cation is stabilized by resonance across its three phenyl rings. The formation of the trityl cation is often visually indicated by the appearance of a deep yellow color in the cleavage solution. thermofisher.com

The standard condition for Trt group removal is treatment with a high concentration of trifluoroacetic acid (TFA), commonly in a mixture of 90-95% TFA with scavengers. peptide.comiris-biotech.deiris-biotech.de

Impact of N-terminal Asn(Trt) on Peptide Cleavage Kinetics

While the Trt group is reliably cleaved from internal asparagine residues, its removal kinetics are significantly retarded when the Asn(Trt) residue is located at the N-terminus of a peptide. peptide.comnih.gov Studies have demonstrated that the deprotection of N-terminal Asn(Trt) with TFA under standard conditions is often incomplete, resulting in lower yields of the desired peptide and purification challenges. thermofisher.comnih.gov

This reduced cleavage rate is attributed to the proximity of the N-terminal α-amino group. nih.gov This phenomenon necessitates the extension of deprotection times to achieve complete removal. peptide.comthermofisher.com In some cases, particularly in the vicinity of other complex structures like reduced peptide bonds, incomplete cleavage may persist even with longer deprotection times. nih.gov To address this issue, the use of more acid-labile protecting groups, such as the methyl-trityl (Mtt) group, has been proposed for N-terminal asparagine, as they allow for more rapid and complete deprotection under standard conditions. nih.gov

Table 2: Comparative Deprotection Efficiency of Asn(Trt)

| Position of Asn(Trt) | Standard Cleavage Conditions | Observed Kinetics | Outcome |

|---|---|---|---|

| Internal | 90-95% TFA, 1-2 hours | Fast / Complete | High yield of deprotected peptide |

| N-terminal | 90-95% TFA, 1-2 hours | Extremely Slow / Incomplete nih.gov | Low yield; requires extended cleavage time peptide.comthermofisher.com |

tert-Butyl (OtBu) as a Carboxyl Protecting Group

The tert-butyl (OtBu) group is a widely used acid-labile protecting group for the side chain carboxyl functions of aspartic acid (Asp) and glutamic acid (Glu). creative-peptides.comiris-biotech.de It is a cornerstone of the orthogonal Fmoc/tBu protection strategy in modern solid-phase peptide synthesis. iris-biotech.de

Stability and Reactivity Profile in Peptide Synthesis

The OtBu ester is exceptionally stable under the basic conditions used for Fmoc group removal, showing no significant cleavage during repeated treatments with piperidine. iris-biotech.deiris-biotech.de It is also stable to the nucleophiles and activating agents used during peptide coupling steps. Its key feature is its lability to strong acids, which allows for its simultaneous removal with other side-chain protecting groups (like Trt) and cleavage of the peptide from most acid-sensitive resins (e.g., Wang or Rink Amide resin). peptide.com This orthogonality ensures the integrity of the side-chain protection throughout the synthesis until the final deprotection step. biosynth.com

Table 3: Stability Profile of Carboxyl tert-Butyl (OtBu) Group

| Condition | Reagent(s) | Stability |

|---|---|---|

| Nα-Fmoc Deprotection | Piperidine in DMF | Stable |

| Peptide Coupling | Carbodiimide reagents / Nucleophiles | Stable |

| Mild Acid (e.g., for 2-Cl-Trt resin cleavage) | 1% TFA in CH₂Cl₂ | Stable peptide.com |

| Strong Acid (Final Cleavage) | 90-95% TFA | Labile (Cleaved) iris-biotech.deiris-biotech.de |

Acidolytic Deprotection Mechanisms and Conditions

The acid-mediated deprotection of the tert-butyl ester involves protonation of the ester oxygen by a strong acid like TFA. This is followed by the cleavage of the alkyl C-O bond to form a stable tertiary carbocation, the tert-butyl cation, and the free carboxylic acid. nih.gov The highly reactive tert-butyl cation can be neutralized through two primary pathways: reaction with the trifluoroacetate counter-ion to form tert-butyl trifluoroacetate, or elimination of a proton to form isobutylene (B52900) gas. nih.govstackexchange.com

The tert-butyl cation is a potent alkylating agent and can lead to undesired side reactions, most notably the alkylation of sensitive residues such as tryptophan and methionine. nih.gov To prevent these side reactions, "scavengers" like water, triisopropylsilane (TIS), or thiophenol are included in the cleavage cocktail to trap the carbocations as they form. nih.gov The standard condition for OtBu deprotection is treatment with 95% TFA in the presence of appropriate scavengers. iris-biotech.deiris-biotech.de

Generation of tert-Butyl Carbonium Ions and Scavenging Strategies

During the final deprotection step of peptides synthesized using the Fmoc/tBu strategy, side-chain protecting groups such as tert-butoxycarbonyl (Boc), tert-butyl ether (tBu), and tert-butyl ester (OtBu) are removed with a strong acid, most commonly trifluoroacetic acid (TFA) thermofisher.comluxembourg-bio.com. The acid-catalyzed cleavage of an OtBu ester, such as the one present in H-Asn(Trt)-OtBu, proceeds via a mechanism that liberates a stable tertiary carbocation: the tert-butyl carbonium ion (t-butyl cation) commonorganicchemistry.compeptide.compeptide.com.

The mechanism begins with the protonation of the ester's carbonyl oxygen by TFA. This is followed by the cleavage of the carbon-oxygen bond, releasing the carboxylic acid and the tert-butyl cation commonorganicchemistry.comstackexchange.com. This cation is a potent electrophile and, if not neutralized, can attack nucleophilic residues within the newly deprotected peptide chain peptide.comresearchgate.net.

Side Reactions from tert-Butyl Cations

The presence of reactive tert-butyl cations in the cleavage mixture is a significant cause of impurity formation. Certain amino acid side chains are particularly susceptible to electrophilic attack, leading to their irreversible modification by t-butylation (+56 Da) peptide.comacs.org.

Tryptophan (Trp): The indole ring of tryptophan is highly nucleophilic and prone to alkylation by tert-butyl cations acs.orgthermofisher.compeptide.com.

Methionine (Met): The thioether side chain of methionine can be tert-butylated, forming a sulfonium ion peptide.comresearchgate.netthermofisher.com.

Cysteine (Cys): The free sulfhydryl group of cysteine is a strong nucleophile and readily reacts with tert-butyl cations to form S-tert-butylated cysteine peptide.comacs.org.

Tyrosine (Tyr): The activated phenolic ring of tyrosine can also undergo alkylation, although it is generally less reactive than tryptophan researchgate.netthermofisher.com.

These side reactions reduce the yield of the target peptide and complicate its subsequent purification acs.orgrsc.org. Therefore, effective management of these reactive cations is crucial for a successful synthesis.

Scavenging Strategies

To prevent the unwanted alkylation of sensitive residues, nucleophilic reagents known as "scavengers" are added to the TFA cleavage cocktail researchgate.netthermofisher.com. These scavengers act by efficiently trapping the tert-butyl cations, converting them into harmless byproducts before they can react with the peptide acs.orgthermofisher.com. The choice of scavengers and their concentrations is dictated by the amino acid composition of the peptide being synthesized thermofisher.com.

A variety of scavengers are employed, often in combination, to create a "cleavage cocktail" tailored to the specific needs of the peptide. Water and trialkylsilanes are considered the most effective scavengers for carbocations researchgate.net.

| Scavenger | Chemical Class | Primary Function/Target |

| Triisopropylsilane (TIS/TIPS) | Silane | Highly effective at trapping carbocations (both tert-butyl and trityl) via reductive alkylation. researchgate.netacs.org |

| Water (H₂O) | Protic Solvent | Acts as a nucleophile to quench tert-butyl cations, forming tert-butanol (B103910). researchgate.netacs.org |

| 1,2-Ethanedithiol (EDT) | Thiol | Traps carbocations and serves as a reducing agent, preventing oxidation of Cysteine and Methionine. thermofisher.combiotage.com |

| Thioanisole | Thioether | Scavenges carbocations, particularly effective in protecting Tryptophan. luxembourg-bio.comacs.org |

| Phenol | Phenol | Acts as a scavenger for various electrophilic species. luxembourg-bio.comresearchgate.net |

| Dithiothreitol (DTT) | Thiol | A reducing agent that helps keep Cysteine residues in their reduced state. acs.orgrsc.org |

A standard and widely used cleavage cocktail for many peptides is a mixture of TFA, water, and TIS in a 95:2.5:2.5 ratio acs.orgresearchgate.net. For peptides containing multiple sensitive residues like Cys, Met, or Trp, more complex cocktails are often necessary. For instance, a mixture containing TFA, thioanisole, phenol, water, and EDT may be used to provide comprehensive protection against various side reactions luxembourg-bio.comacs.org. The use of these scavenger cocktails is an indispensable strategy to ensure the high fidelity and purity of the final peptide product after cleavage from the solid support and global deprotection.

Challenges and Side Reactions Associated with Trityl and Tert Butyl Protected Asparagine Derivatives

Asparagine Dehydration Phenomena During Coupling Reactions

A significant side reaction associated with asparagine during peptide synthesis is the dehydration of its side-chain amide. This reaction is particularly prevalent during the activation of the carboxyl group for coupling. When unprotected asparagine is activated using carbodiimide (B86325) reagents, the side-chain amide can react to form a nitrile, resulting in the incorporation of a β-cyanoalanine residue into the peptide sequence. peptide.comnih.gov This side reaction becomes more problematic in the synthesis of longer peptides where the asparagine residue is exposed to coupling reagents multiple times. peptide.com

The mechanism of dehydration involves the activation of the side-chain amide group, which can then be eliminated as water. Protecting the asparagine side-chain amide with a group like Trityl helps to minimize this dehydration. peptide.com The bulky Trityl group sterically hinders the side-chain amide, making it less susceptible to reaction with activating agents. peptide.com Fmoc-Asn(Trt)-OH is a commonly used derivative in Fmoc-based SPPS to circumvent this issue. peptide.com

| Coupling Condition | Observed Side Product | Prevention Strategy |

| Activation of unprotected Fmoc-Asn-OH with DCC/HOBt or BOP | β-cyanoalanine formation nih.gov | Use of side-chain protected asparagine (e.g., Fmoc-Asn(Trt)-OH) nih.gov |

| Repetitive exposure to coupling reagents in long peptide synthesis | Increased nitrile formation peptide.com | Side-chain protection (e.g., Trityl group) peptide.com |

Alkylation Side Reactions Induced by Scavenging Group Interactions

During the final cleavage of the peptide from the resin and the removal of acid-labile protecting groups like Trityl and tert-Butyl, highly reactive carbocations are generated. These electrophilic species can then attack nucleophilic residues within the peptide sequence, leading to unwanted alkylation side products. Scavengers are added to the cleavage cocktail to trap these carbocations, but their effectiveness can vary depending on the specific conditions and the peptide sequence.

The indole side chain of tryptophan is particularly susceptible to alkylation by tert-butyl cations generated from the cleavage of tBu protecting groups and trityl cations from the Trt group. sigmaaldrich.comresearchgate.net This can lead to the modification of the tryptophan residue, compromising the purity and biological activity of the final peptide. The use of scavengers such as triisopropylsilane (TIS) is crucial to quench these reactive cations. researchgate.net In some cases, protecting the indole nitrogen of tryptophan with a Boc group can offer additional protection against alkylation during TFA cleavage. sigmaaldrich.com

| Protecting Group Source | Reactive Cation | Affected Residue | Scavenger/Prevention Method |

| tert-Butyl (tBu) esters/ethers | tert-Butyl cation | Tryptophan | Triisopropylsilane (TIS) researchgate.net |

| Trityl (Trt) group | Trityl cation | Tryptophan | Triisopropylsilane (TIS) researchgate.net |

| General acid cleavage | Various carbocations | Tryptophan | Anisole, Thioanisole peptide.com |

The phenolic side chain of tyrosine is also prone to alkylation by carbocations generated during acidic deprotection steps. thieme-connect.denih.gov This can result in the formation of 3-alkyltyrosine derivatives. The choice of protecting groups and the effectiveness of scavengers play a significant role in minimizing this side reaction. Studies have shown that using protecting groups that generate less reactive carbocations or employing scavengers with appropriate pKa values can effectively suppress tyrosine alkylation. nih.gov

The sulfur-containing amino acids, cysteine and methionine, are highly nucleophilic and thus very susceptible to alkylation by cations produced during cleavage. sigmaaldrich.com The thioether side chain of methionine and the thiol group of cysteine can be readily alkylated by tert-butyl and trityl cations. sigmaaldrich.compeptide.com The addition of scavengers like ethanedithiol (EDT) to the cleavage mixture is essential to protect these residues. sigmaaldrich.comsigmaaldrich.com For cysteine, the use of the Trityl protecting group is common, and its removal requires careful control of cleavage conditions to prevent re-alkylation of the liberated thiol. sigmaaldrich.com

| Affected Residue | Source of Alkylating Agent | Common Scavengers |

| Cysteine | Trityl and tert-Butyl cations | Ethanedithiol (EDT) sigmaaldrich.comsigmaaldrich.com |

| Methionine | Trityl and tert-Butyl cations | Ethanedithiol (EDT), Ethyl methyl sulfide (EMS), Thioanisole sigmaaldrich.com |

Considerations for Stereochemical Integrity During Peptide Elongation and Deprotection

Maintaining the stereochemical integrity of amino acid residues is paramount during peptide synthesis. Asparagine, in particular, is susceptible to racemization, especially when it is C-terminal or when it precedes a small amino acid like glycine. peptide.com This loss of stereochemistry often proceeds through the formation of a succinimide (aspartimide) intermediate. acs.orgacs.orgiris-biotech.denih.gov

Aspartimide formation can be catalyzed by both acidic and basic conditions, meaning it can occur during both coupling and deprotection steps in Fmoc-based SPPS. peptide.comiris-biotech.de The succinimide intermediate is prone to racemization at the α-carbon. acs.orgacs.org Subsequent hydrolysis of the racemized succinimide ring can lead to a mixture of L- and D-aspartyl and isoaspartyl residues in the final peptide. peptide.comresearchgate.net The use of bulky side-chain protecting groups on the asparagine can help to sterically hinder the formation of the succinimide intermediate, thus preserving the stereochemical integrity. The Trityl group on the side chain of asparagine can help to minimize, but not always eliminate, this side reaction.

| Process Step | Potential Side Reaction | Consequence |

| Peptide Elongation (Fmoc deprotection) | Aspartimide formation | Racemization, formation of isoaspartyl peptides peptide.comiris-biotech.de |

| Acidic Cleavage/Deprotection | Aspartimide formation | Racemization, formation of isoaspartyl peptides peptide.com |

Analytical and Characterization Methodologies for H Asn Trt Otbu and Its Peptide Products

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for both the analysis and purification of H-Asn(Trt)-OtBu and the resulting peptides. By exploiting subtle differences in the physicochemical properties of the target molecule and any impurities, these methods provide high-resolution separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most common and indispensable technique for evaluating the purity of protected amino acids like H-Asn(Trt)-OtBu and the crude peptide products derived from them. RP-HPLC separates molecules based on their hydrophobicity.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | C18 Silica (B1680970) Column (e.g., Agilent Zorbax, Waters Symmetry) | nih.govrsc.org |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | nih.govrsc.org |

| Mobile Phase B | Acetonitrile (MeCN) with 0.1% TFA | nih.govrsc.org |

| Gradient | Linear gradient, e.g., 5% to 95% Mobile Phase B over 20-50 minutes | nih.govrsc.org |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govrsc.org |

| Detection | UV Absorbance at 214 nm or 220 nm | nih.govrsc.org |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. chromatographyonline.comnih.gov

Detailed Research Findings: UHPLC is particularly advantageous for analyzing complex crude peptide mixtures or for high-throughput quality control of starting materials like H-Asn(Trt)-OtBu. chromatographyonline.com A study detailing a UHPLC method for peptide purity utilized an Agilent Zorbax C18 column (2.1 mm × 150 mm, 5.0 µm particle size) with a binary solvent system of water/TFA and MeCN/TFA. rsc.org The method employed a linear gradient from 5% to 95% MeCN over 20 minutes, achieving high-resolution separation of peptide products. rsc.org The enhanced resolving power of UHPLC can separate impurities that might co-elute with the main peak in a standard HPLC run, providing a more accurate assessment of purity. nih.govnih.gov For instance, analysis of underivatized amino acids can be completed in as little as three minutes using UHPLC coupled with mass spectrometry. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to qualitatively monitor the progress of chemical reactions, such as the coupling of H-Asn(Trt)-OtBu onto a growing peptide chain. advion.com

Detailed Research Findings: In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel). advion.comrsc.org Alongside it, spots of the starting materials (e.g., the N-terminally deprotected peptide and H-Asn(Trt)-OtBu) are applied as standards. The plate is then developed in a suitable solvent system. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot, representing the desired product, will appear. advion.com Visualization can be achieved by UV light if the compounds are UV-active, or by staining with reagents like ninhydrin, which reacts with free primary amines to produce a colored spot. rsc.org This allows the chemist to quickly determine if the coupling reaction is complete before proceeding to the next step in the synthesis. advion.com

Chiral High-Performance Liquid Chromatography for Enantiopurity

The biological activity of peptides is highly dependent on their stereochemistry. It is crucial that the L-enantiomer of H-Asn(Trt)-OtBu is used and that no racemization (conversion from the L-form to the D-form) occurs during synthesis. Chiral HPLC is the gold standard for determining the enantiomeric purity of amino acid derivatives and peptides. tandfonline.comresearchgate.netcsfarmacie.cz

Detailed Research Findings: Enantiomeric separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for resolving N-protected amino acids and their derivatives. researchgate.netsigmaaldrich.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. csfarmacie.cz

An alternative and highly sensitive method involves hydrolyzing the final peptide to its constituent amino acids. These amino acids are then derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. tandfonline.com These diastereomers can then be readily separated on a standard achiral RP-HPLC column (e.g., C18) and quantified, allowing for the detection of even trace amounts of the undesired D-enantiomer. tandfonline.com

| CSP Type | Chiral Selector Example | Applicability | Reference |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of chiral compounds, including N-protected amino acids | researchgate.netnih.gov |

| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Underivatized α-, β-, γ- or cyclic amino acids; N-derivatized amino acids | sigmaaldrich.com |

| Cyclodextrin-based | Beta-cyclodextrin | N-derivatized amino acids (e.g., FMOC, t-BOC) | sigmaaldrich.com |

Spectrometric Techniques for Structural Elucidation and Identity Confirmation

While chromatography is excellent for separation and purity assessment, spectrometry provides definitive confirmation of the chemical structure and molecular weight.

Mass Spectrometry (MS and LC-MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of H-Asn(Trt)-OtBu and to verify the mass of the final peptide product, confirming the successful incorporation of all amino acid residues. smolecule.com

Detailed Research Findings: When coupled with a liquid chromatography system (LC-MS), it becomes an even more formidable tool. nih.gov The LC separates the components of a mixture, and the MS provides mass information for each eluting peak. lcms.cz For H-Asn(Trt)-OtBu and its peptide products, Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows large molecules to be ionized without significant fragmentation. The analysis typically reveals the protonated molecular ion [M+H]⁺, confirming the compound's identity. nih.gov

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, provide highly accurate mass measurements, which can be used to deduce the elemental composition of the molecule. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed, where a specific ion is selected, fragmented, and its fragment ions are analyzed. nih.gov This fragmentation pattern provides detailed structural information, allowing for the confirmation of the amino acid sequence in a peptide containing the Asn(Trt) residue. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of H-Asn(Trt)-OtBu and the peptides derived from it. springernature.comupi.edu This non-destructive analytical method provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). upi.edu

For H-Asn(Trt)-OtBu, ¹H NMR spectroscopy is used to confirm the presence and integrity of its key structural components: the trityl (Trt) protecting group, the tert-butyl (OtBu) ester, and the asparagine backbone. The large trityl group typically produces a complex multiplet in the aromatic region of the spectrum (approximately 7.2-7.5 ppm), corresponding to its 15 protons. The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet at around 1.4-1.5 ppm. The protons of the asparagine residue itself (α-CH, β-CH₂, and side-chain NH₂) appear at distinct chemical shifts, which can be used to confirm the structure. chemicalbook.comyoutube.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the presence of the carbonyl carbons of the ester and the amide, the quaternary carbon of the tert-butyl group, and the distinct carbons of the trityl group and the asparagine backbone.

When H-Asn(Trt)-OtBu is incorporated into a peptide chain, NMR spectroscopy remains a powerful tool. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to determine the sequence and conformation of the resulting peptide. springernature.com These methods allow for the assignment of all proton resonances and provide insights into the three-dimensional structure of the peptide in solution. springernature.com

Table 1: Representative ¹H NMR Spectral Data for H-Asn(Trt)-OtBu

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Trityl-H (Aromatic) | 7.20 - 7.45 | Multiplet | 15H |

| α-CH (Asparagine) | ~3.50 | Triplet | 1H |

| β-CH₂ (Asparagine) | 2.50 - 2.70 | Multiplet | 2H |

| tert-Butyl-H (Ester) | 1.45 | Singlet | 9H |

| Amine-H (NH₂) | ~1.80 | Broad Singlet | 2H |

| Amide-H (Side Chain) | ~6.80 | Singlet | 1H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Quantitative Analysis for Peptide Yield and Concentration Determination

Accurate quantification of peptide yield and concentration is critical following solid-phase peptide synthesis (SPPS) utilizing H-Asn(Trt)-OtBu. Several robust methodologies are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) being the most prominent. unc.educhromatographytoday.com

Reversed-phase HPLC (RP-HPLC) coupled with UV detection is a standard method for assessing the purity of the crude peptide product and for quantifying the final, purified peptide. unc.edunih.gov The peptide is separated from synthesis-related impurities on a C18 column, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 214 or 220 nm), which corresponds to the peptide bonds. unc.edu By comparing the peak area of the peptide to that of a known concentration standard, a precise quantification can be achieved.

For absolute quantification, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. chromatographytoday.comnih.gov This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. unc.edu Targeted MS approaches, such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), allow for the highly selective quantification of the target peptide, even at low concentrations. nih.govmdpi.com Often, stable isotope-labeled versions of the target peptide are used as internal standards to ensure the highest accuracy. nih.gov

Amino Acid Analysis (AAA) is another fundamental technique for the absolute quantification of peptides. nih.gov This method involves the complete acid hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification, often by LC-MS. nih.gov By determining the exact amount of each amino acid, the total amount of the original peptide can be calculated with high precision. nih.govresearchgate.net This method is particularly valuable as it is independent of the peptide's sequence and UV absorbance properties.

Table 2: Comparison of Quantitative Analysis Methods for Peptides

| Methodology | Principle | Primary Application | Key Advantages |

|---|---|---|---|

| RP-HPLC-UV | Separation by hydrophobicity, detection by UV absorbance of peptide bonds. | Purity assessment and routine quantification of purified peptides. unc.edu | Robust, widely available, excellent for purity determination. |

| LC-MS/MS (MRM/PRM) | Separation by chromatography, quantification by mass-to-charge ratio of specific peptide fragments. mdpi.com | Accurate and sensitive quantification in complex mixtures (e.g., biological samples). nih.govmdpi.com | High sensitivity, high specificity, can use stable isotope standards for absolute quantification. nih.gov |

| Amino Acid Analysis (AAA) | Acid hydrolysis of the peptide followed by quantification of constituent amino acids. nih.gov | Absolute quantification of pure peptide standards. nih.gov | Provides highly accurate, absolute concentration; considered a gold standard method. researchgate.net |

Advanced Research and Methodological Innovations in Peptide Synthesis Utilizing Protected Asparagine Derivatives

Optimization of Cleavage and Deprotection Cocktails for Complex Peptides

The final step in SPPS involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. In the context of peptides synthesized using H-Asn(Trt)-OtBu and other tBu-protected amino acids, this is typically achieved with a high concentration of trifluoroacetic acid (TFA). wpmucdn.comthermofisher.com During this process, reactive carbocations, such as the trityl and tert-butyl cations, are generated. wpmucdn.com These electrophilic species can lead to undesired side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. wpmucdn.comfigshare.com

To mitigate these side reactions, cleavage cocktails are employed, which consist of TFA mixed with various scavengers. The composition of the cleavage cocktail is critical and must be tailored to the specific amino acid sequence of the peptide. wpmucdn.compeptide.com Water is a common scavenger for tert-butyl cations, which is particularly important when the peptide contains aspartic acid, glutamic acid, serine, threonine, or tyrosine residues protected with tBu groups. wpmucdn.com For scavenging the trityl cation released from Asn(Trt), triisopropylsilane (TIS) is highly effective. peptide.com

The following table summarizes common cleavage cocktails and their applications, particularly relevant for peptides containing Asn(Trt) and other tBu-protected residues.

| Reagent Cocktail | Composition (v/v) | Primary Scavengers | Recommended for Peptides Containing | Notes |

| TFA/TIS/H₂O | 95:2.5:2.5 | TIS, H₂O | Standard peptides with acid-labile protecting groups. | A widely used general-purpose cocktail. |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Phenol, TIS, H₂O | All peptides, especially those with Trt-based protecting groups. peptide.com | "Odorless" alternative to thiol-containing cocktails. peptide.com |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT | Phenol, Thioanisole, EDT | Cys, Met, Trp, Tyr residues. | A robust cocktail for peptides with multiple sensitive residues. |

| TFA/EDT/H₂O | 95:2.5:2.5 | EDT, H₂O | Cys-containing peptides to prevent disulfide formation. | EDT is an effective reducing agent. |

| TFA/DCM | 50:50 | None | Cleavage from highly acid-labile resins (e.g., 2-chlorotrityl) to yield protected fragments. | Side-chain protecting groups like Trt and tBu remain largely intact. |

Optimization of the cleavage protocol also involves considering the reaction time. While most linkers are cleaved within two hours, complete removal of certain protecting groups may require longer exposure to the cleavage cocktail. thermofisher.com It is crucial to perform a trial cleavage and analyze the product by HPLC to determine the optimal cleavage time for a specific peptide.

Real-Time Reaction Monitoring Techniques

The efficiency of solid-phase peptide synthesis relies on achieving near-quantitative yields at each coupling and deprotection step. Incomplete reactions can lead to the accumulation of deletion sequences, which are often difficult to separate from the target peptide. Traditional methods for monitoring SPPS, such as the Kaiser test for primary amines, are performed offline and can be time-consuming. The advent of Process Analytical Technology (PAT) has introduced several real-time monitoring techniques to SPPS, allowing for in-process adjustments and ensuring the quality of the synthesis.

While direct real-time monitoring of the incorporation of H-Asn(Trt)-OtBu is not explicitly detailed in the provided search results, the principles of these techniques are applicable to the coupling of its N-Fmoc protected precursor, Fmoc-Asn(Trt)-OH. These methods provide immediate feedback on the progress of the acylation and deprotection steps.

| Monitoring Technique | Principle | Information Provided | Advantages |

| UV-Vis Spectroscopy | Measures the concentration of the Fmoc group released during the deprotection step. | Completion of Fmoc deprotection. | Widely implemented in automated synthesizers. |

| Conductivity Measurement | Monitors changes in the electrical conductivity of the reaction solution during coupling and deprotection. | Time course of acylation, deprotection, and washing steps. | Simple, reliable, and provides feedback for software control. |

| FT-IR Spectroscopy | Tracks the disappearance of the activated carboxyl group of the amino acid and the appearance of the amide bond. | Real-time monitoring of coupling kinetics and peptide conformation. | Provides direct information about bond formation and secondary structure. |

| Variable Bed Flow Reactor | Measures changes in resin swelling in real-time. | Amino acid coupling efficiency and on-resin aggregation. csic.es | Allows for optimization of challenging couplings and detection of aggregation. csic.es |

The implementation of these real-time monitoring techniques allows for the optimization of coupling times, the identification of difficult couplings that may require a second coupling cycle, and the early detection of issues like peptide aggregation. This leads to higher purity of the crude peptide product, reducing the burden on downstream purification processes.

Green Chemistry Approaches in Peptide Synthesis

Solid-phase peptide synthesis, while highly effective, has traditionally been associated with a significant environmental footprint due to the large volumes of hazardous solvents used, particularly N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.gov The principles of green chemistry are increasingly being applied to SPPS to mitigate its environmental impact. The use of building blocks like H-Asn(Trt)-OtBu is compatible with these greener approaches, as the focus is primarily on the replacement of solvents and the improvement of process efficiency.

A major focus of green chemistry in SPPS is the identification of more benign and sustainable solvents. Several alternatives to DMF have been investigated for their ability to effectively solvate the growing peptide chain and reagents, as well as to swell the resin support.

| Green Solvent Alternative | Key Properties | Performance in SPPS | Reference |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, less toxic than DMF. | Shows good performance, especially with ChemMatrix resin. | rsc.org |

| Cyclopentyl methyl ether (CPME) | Lower toxicity than DMF and NMP. | Evaluated as a potential replacement for DMF. | rsc.org |

| Propylene Carbonate (PC) | Green polar aprotic solvent. | Successfully used in both solution- and solid-phase peptide synthesis. rsc.org | rsc.org |

| N-Butylpyrrolidinone (NBP) | Structurally similar to NMP but non-toxic and biodegradable. | Performs on par with DMF in complex peptide synthesis. | |

| γ-Valerolactone (GVL) | Biomass-derived organic solvent. | Used with microwave-assisted automated SPPS, yielding high purity peptides. | |

| Dimethyl Sulfoxide/Ethyl Acetate (B1210297) (DMSO/EtOAc) | Binary mixture of less hazardous solvents. | Polarity can be adjusted for optimal reaction conditions. |

Beyond solvent replacement, other green chemistry principles are being applied to peptide synthesis. These include improving the atom economy by using more efficient coupling reagents and minimizing the use of excess amino acids. unibo.it Additionally, chemo-enzymatic peptide synthesis (CEPS) is an emerging sustainable method that significantly reduces the amount of hazardous reagents required compared to standard SPPS. The development of solvent-free methods, such as mechanochemistry, is also a promising area of research, although it is still in its early stages for peptide synthesis.

Application in the Synthesis of Biologically Active Peptides and Peptidomimetics

The use of protected asparagine derivatives, such as those involving the Trt group, is crucial for the successful synthesis of a wide range of biologically active peptides and more complex structures like peptidomimetics. The Trt protecting group on the asparagine side chain prevents dehydration to a nitrile and other side reactions during the activation step of the carboxyl group for coupling. peptide.com This ensures the integrity of the asparagine residue within the final peptide sequence, which is often critical for its biological function.

Synthesis of Biologically Active Peptides:

H-Asn(Trt)-OtBu, as part of the broader Fmoc/tBu strategy, is instrumental in the synthesis of numerous therapeutic and research peptides. For example, Fmoc-Asn(Trt)-OH is a standard building block in the automated solid-phase synthesis of peptides. nih.gov The presence of asparagine in many naturally occurring peptides means that its effective protection is a prerequisite for their successful chemical synthesis. Examples of biologically active peptides containing asparagine include neuropeptides, hormones, and antimicrobial peptides.

Synthesis of Peptidomimetics:

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve properties such as stability, bioavailability, and receptor-binding affinity. mdpi.com The synthesis of peptidomimetics often involves the incorporation of unnatural amino acids or the modification of the peptide backbone. Solid-phase synthesis using building blocks like Fmoc-Asn(Trt)-OH allows for the precise and sequential assembly of these complex structures. mdpi.com For instance, in the synthesis of peptidomimetics based on heterocyclic scaffolds, standard Fmoc/Trt chemistry is often employed to build the peptide-like portions of the molecule on a solid support. mdpi.com The robust protection afforded by the Trt group on the asparagine side chain is compatible with the various chemical transformations required to construct the non-peptidic elements of the peptidomimetic.

The strategic use of H-Asn(Trt)-OtBu and its Nα-protected precursors enables chemists to access a vast array of complex peptide and peptidomimetic structures with high fidelity, paving the way for the development of new therapeutics and research tools.

Q & A

What is the role of the Trt and OtBu protecting groups in H-Asn(Trt)-OtBu during peptide synthesis?

The trityl (Trt) group protects the side-chain amine of asparagine, preventing unintended nucleophilic reactions during peptide elongation. The tert-butoxy (OtBu) group protects the C-terminal carboxylic acid, ensuring selective activation of the α-carboxylic acid for coupling. Deprotection typically employs trifluoroacetic acid (TFA) under controlled conditions to avoid side reactions, as demonstrated in protocols achieving 32.4% yield after global deprotection .

How can researchers verify the structural integrity of H-Asn(Trt)-OtBu during synthesis?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for purity assessment. For example, post-synthesis purification via reversed-phase HPLC followed by lyophilization confirmed the identity of H-Asn(Trt)-OtBu-containing peptides, with MS validating molecular weights within 0.1% error margins .

What experimental conditions minimize epimerization during coupling of H-Asn(Trt)-OtBu?

Epimerization risks are mitigated by using coupling reagents like HBTU/HOBt with DIPEA in dimethylformamide (DMF), as these promote rapid activation and minimize racemization. A study reported 65% yield for H-Asn(Trt)-OtBu incorporation under these conditions at room temperature over 120 minutes . Lower temperatures (0–4°C) and shorter reaction times (30–60 minutes) may further reduce stereochemical scrambling.

How do steric effects of the Trt group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

The bulky Trt group can slow coupling kinetics due to steric hindrance. Researchers should optimize molar excess (e.g., 3–5 equivalents of H-Asn(Trt)-OtBu) and employ double coupling steps for challenging sequences. Kinetic studies comparing Fmoc-Asn(Trt)-OH and H-Asn(Trt)-OtBu suggest that pre-activation with phosphonium or uronium reagents improves efficiency .

What strategies resolve contradictions in reported stability data for H-Asn(Trt)-OtBu under acidic conditions?

Discrepancies in stability may arise from varying TFA concentrations or scavenger systems. Systematic studies show that 90% TFA with 5% water and 5% dimethyl sulfide (DMS) effectively cleaves Trt and OtBu groups within 2 hours without aspartimide formation . Comparative tables of deprotection conditions can guide protocol adjustments:

| TFA Concentration | Scavengers | Time (h) | Side Reactions Observed | Reference |

|---|---|---|---|---|

| 90% | H2O/DMS | 2 | None | [5] |

| 95% | Triisopropylsilane | 1.5 | Trace aspartimide | [17] |

How should researchers design experiments to assess the impact of H-Asn(Trt)-OtBu on peptide folding?

Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) can monitor conformational changes. For example, replacing unprotected asparagine with H-Asn(Trt)-OtBu in model peptides revealed altered β-sheet propensity due to Trt’s hydrophobicity. Control experiments using unprotected analogs are critical for isolating folding effects .

What archival practices ensure reproducibility in H-Asn(Trt)-OtBu-based peptide synthesis?

Document reaction parameters (reagent equivalents, solvent ratios, temperature), purification gradients (HPLC mobile phases), and deprotection timelines. Digital repositories should include raw HPLC traces, MS spectra, and annotated step-by-step protocols, as exemplified in studies archived with full experimental transparency .

How can contradictory data on H-Asn(Trt)-OtBu’s solubility in organic solvents be addressed methodologically?

Solubility varies with solvent polarity and temperature. A standardized protocol involves dissolving H-Asn(Trt)-OtBu in dichloromethane (DCM)/DMF (4:1) at 25°C, achieving >50 mg/mL concentrations. Conflicting reports may arise from undried solvents or impurities; Karl Fischer titration ensures solvent anhydrity before use .

What advanced analytical techniques characterize side reactions during H-Asn(Trt)-OtBu deprotection?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies side products like aspartimide or tert-butylated residues. For example, MS/MS fragmentation patterns differentiated β-aspartate isomers from desired products in a study achieving 98% purity after optimization .

How do researchers balance protecting group stability and orthogonal deprotection in multi-step syntheses using H-Asn(Trt)-OtBu?

Orthogonal strategies employ acid-labile Trt/OtBu with base-labile Fmoc groups. A case study used TFA for global deprotection after SPPS, while preserving acid-stable residues like methionine via scavengers (DMS). Sequential deprotection protocols must be validated via controlled kinetic experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.